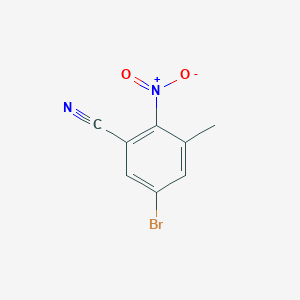5-Bromo-3-methyl-2-nitrobenzonitrile
CAS No.:
Cat. No.: VC20408669
Molecular Formula: C8H5BrN2O2
Molecular Weight: 241.04 g/mol
* For research use only. Not for human or veterinary use.

| Molecular Formula | C8H5BrN2O2 |
|---|---|
| Molecular Weight | 241.04 g/mol |
| IUPAC Name | 5-bromo-3-methyl-2-nitrobenzonitrile |
| Standard InChI | InChI=1S/C8H5BrN2O2/c1-5-2-7(9)3-6(4-10)8(5)11(12)13/h2-3H,1H3 |
| Standard InChI Key | FDMHVLMFEUJPQA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1[N+](=O)[O-])C#N)Br |
5-Bromo-3-methyl-2-nitrobenzonitrile is a complex organic compound with the chemical formula C8H5BrN2O2 and a molecular weight of 241.04 g/mol . This compound is a derivative of benzonitrile, featuring a bromine atom at the 5-position, a methyl group at the 3-position, and a nitro group at the 2-position. The presence of these functional groups makes it a versatile intermediate in organic synthesis, particularly in the production of pharmaceuticals and other specialty chemicals.
Synthesis and Preparation
The synthesis of 5-Bromo-3-methyl-2-nitrobenzonitrile typically involves multiple steps, starting from simpler benzene derivatives. A common approach might include:
-
Nitration: Introduction of the nitro group onto a benzene ring.
-
Bromination: Addition of a bromine atom to the ring.
-
Methylation: Introduction of a methyl group.
-
Cyanation: Conversion of a suitable precursor to the nitrile form.
Applications
5-Bromo-3-methyl-2-nitrobenzonitrile can serve as an intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its functional groups allow for further modification through substitution, reduction, or other reactions to produce compounds with specific biological activities.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C8H5BrN2O2 |
| Molecular Weight | 241.04 g/mol |
| CAS Number | 1807266-86-9 |
| Density | Not Available |
| Boiling Point | Not Available |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume